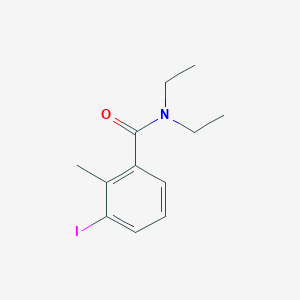

N,N-Diethyl-3-iodo-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethyl-3-iodo-2-methylbenzamide is a chemical compound that belongs to the class of amides It is structurally related to N,N-Diethyl-3-methylbenzamide, commonly known as DEET, which is widely used as an insect repellent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-iodo-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the iodination of N,N-Diethyl-3-methylbenzamide. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:

- Dissolve N,N-Diethyl-3-methylbenzamide in a suitable solvent such as acetic acid.

- Add iodine and an oxidizing agent to the solution.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Diethyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products include N,N-Diethyl-3-azido-2-methylbenzamide, N,N-Diethyl-3-thiocyanato-2-methylbenzamide, and N,N-Diethyl-3-methoxy-2-methylbenzamide.

Oxidation: Products include N,N-Diethyl-3-hydroxy-2-methylbenzamide and N,N-Diethyl-3-formyl-2-methylbenzamide.

Reduction: Products include N,N-Diethyl-3-iodo-2-methylbenzylamine.

Applications De Recherche Scientifique

Anticancer Activity

N,N-Diethyl-3-iodo-2-methylbenzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can modulate protein kinases involved in cancer progression, such as the vascular endothelial growth factor receptor (VEGF-R) and fibroblast growth factor receptor (FGF-R) . These receptors play crucial roles in angiogenesis and cellular proliferation, making them important targets for cancer therapeutics.

Case Study:

A study evaluated the efficacy of this compound analogs in inhibiting tumor growth in preclinical models. The results showed a significant reduction in tumor size compared to controls, suggesting a promising avenue for further development in oncology .

Synthesis of Metal–Organic Frameworks (MOFs)

The compound serves as a solvent in the synthesis of metal-organic frameworks, which have applications in drug delivery systems. The use of this compound as a greener alternative to traditional solvents reduces toxicity concerns while maintaining efficiency in MOF production .

Data Table: Synthesis Conditions for MOFs Using this compound

| Parameter | Value |

|---|---|

| Solvent Type | This compound |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Metal Source | Zinc acetate |

| Ligand | 1,4-benzenedicarboxylic acid |

Chemical Intermediate

This compound is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in several chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating complex molecules used in drug formulations .

Case Study:

In a recent synthesis project, researchers used this compound to develop new analgesics. The compound facilitated the formation of key intermediates that were subsequently transformed into active pharmaceutical ingredients (APIs) with enhanced therapeutic profiles .

Mécanisme D'action

The mechanism of action of N,N-Diethyl-3-iodo-2-methylbenzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparaison Avec Des Composés Similaires

N,N-Diethyl-3-iodo-2-methylbenzamide can be compared with other similar compounds, such as:

N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but lacking the iodine atom.

N,N-Diethyl-3-chloro-2-methylbenzamide: A compound with a chlorine atom instead of iodine, which may have different reactivity and applications.

N,N-Diethyl-3-bromo-2-methylbenzamide: A compound with a bromine atom, which can also participate in halogen bonding but with different properties compared to iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

N,N-Diethyl-3-iodo-2-methylbenzamide, a derivative of the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide), has garnered attention for its potential biological activities beyond its use as an insect repellent. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16I1N1O1

- Molecular Weight : 291.17 g/mol

- Boiling Point : 297.5 °C

- Density : 1.0 g/cm³

- Melting Point : -45 °C

The biological activity of this compound is primarily linked to its role as an insect repellent. The compound acts on the olfactory receptors of insects, disrupting their ability to detect human scent. Research indicates that it may also induce physiological responses at the cellular level, such as increasing the synthesis of glutathione S-transferase (GST) in mosquito cells, which is critical for detoxification processes in these organisms .

Insecticidal and Repellent Properties

This compound has been shown to be effective against various biting insects, including mosquitoes, ticks, and fleas. Its efficacy is influenced by several factors, including concentration and formulation. Studies have demonstrated that the compound exhibits a significant protective effect against mosquito species like Aedes aegypti and Aedes albopictus, with protection durations comparable to or exceeding those of traditional repellents .

Toxicological Profile

While generally considered safe for topical use, this compound can cause side effects in some individuals, including skin irritation and neurological symptoms such as seizures or encephalopathy when absorbed in large quantities . The compound's safety profile has been evaluated through both human experience and rigorous animal testing.

Case Studies

-

Efficacy Against Mosquitoes :

A study evaluating the effectiveness of this compound revealed that it significantly reduces mosquito landing rates in a controlled environment. The study reported a 95% reduction in landings at a concentration of 20% in ethanol compared to untreated controls . -

Cellular Impact :

Research utilizing an Aedes albopictus cell line demonstrated that treatment with this compound resulted in increased GST activity, suggesting a mechanism where the compound enhances the insect's detoxification pathways .

Comparative Analysis with DEET

| Property | This compound | DEET (N,N-diethyl-3-methylbenzamide) |

|---|---|---|

| Molecular Weight | 291.17 g/mol | 191.27 g/mol |

| Efficacy Against Mosquitoes | High (95% landing reduction) | High (similar efficacy) |

| Duration of Action | Long-lasting | Long-lasting |

| Side Effects | Possible neurological symptoms | Skin irritation, neurological issues |

| Mechanism of Action | Olfactory disruption + GST induction | Olfactory disruption |

Propriétés

IUPAC Name |

N,N-diethyl-3-iodo-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRQSPLBMGWLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.